2-Chlorocyclohept-1-ene-1-carbonitrile
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Overview
Description
2-Chlorocyclohept-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H10ClN. It is a chlorinated derivative of cycloheptene with a nitrile functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cycloheptene with trichlorophosphate in N,N-dimethylformamide, followed by treatment with hydroxylamine hydrochloride . The reaction conditions usually require cooling with ice and maintaining a temperature range of 45-55°C.
Industrial Production Methods
Industrial production methods for 2-Chlorocyclohept-1-ene-1-carbonitrile are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, using bulk reagents and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclohept-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Addition: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the double bond.
Oxidation/Reduction: Lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Major Products
Substitution: Products include azides or nitriles with different substituents.
Addition: Hydrogenated cycloheptane derivatives.
Oxidation/Reduction: Amines or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
2-Chlorocyclohept-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with nitrile-containing compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorocyclohept-1-ene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a ligand for metal ions, influencing catalytic processes. The chlorine atom and the double bond in the cycloheptene ring can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorocyclohex-1-ene-1-carbonitrile
- 2-Chlorocyclopent-1-ene-1-carbonitrile
- 2-Chlorocyclooct-1-ene-1-carbonitrile
Uniqueness
2-Chlorocyclohept-1-ene-1-carbonitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- or eight-membered ring analogs
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chlorocycloheptene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c9-8-5-3-1-2-4-7(8)6-10/h1-5H2 |
InChI Key |
YBKMBXGFGWMBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)Cl)C#N |
Origin of Product |
United States |
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